

Derazantinib preclinical activity ARQ 087 studies

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Compound Focus: Derazantinib

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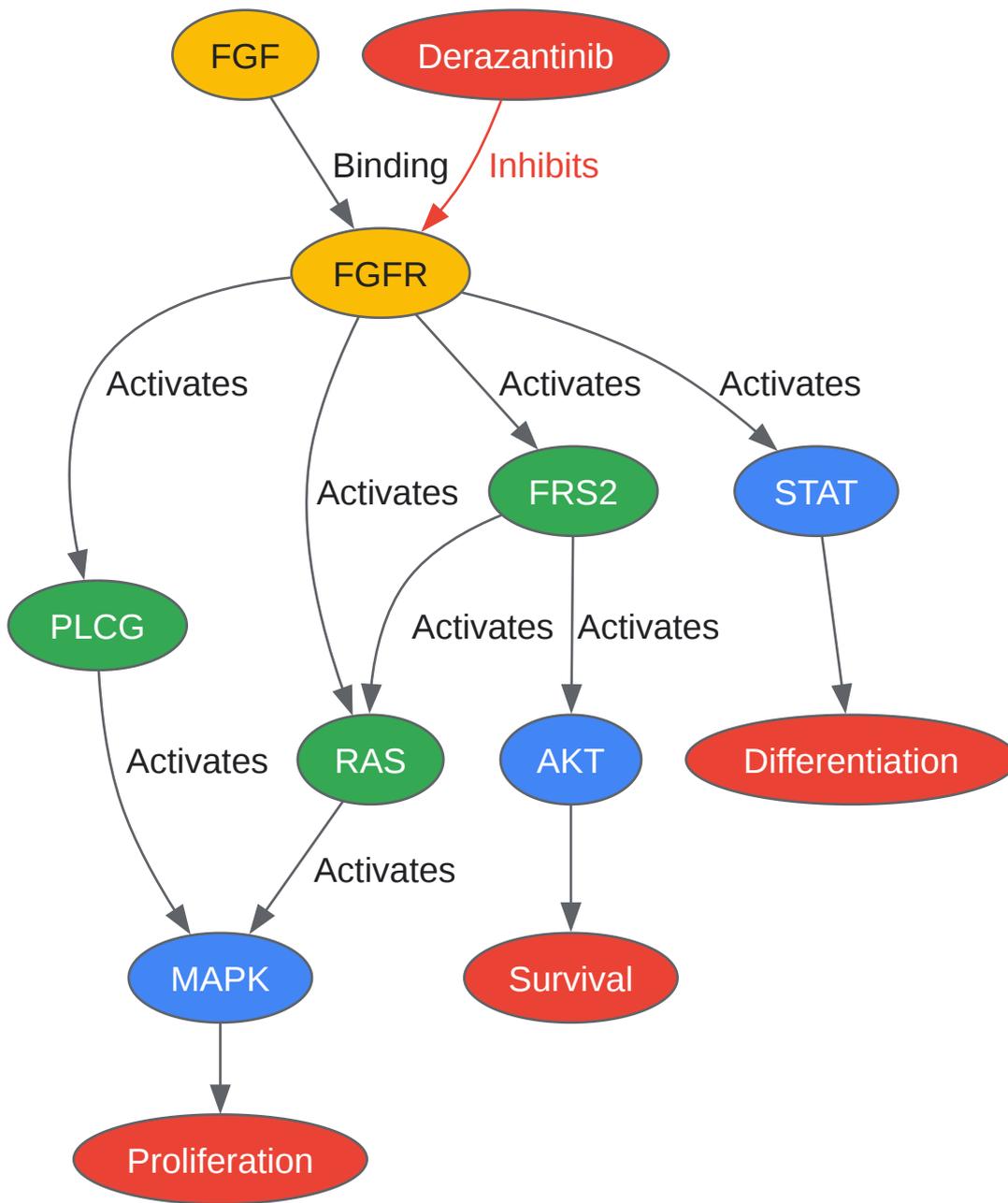
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Biochemical & Cellular Mechanisms of Action

Derazantinib directly targets the FGFR kinase family and disrupts critical downstream signaling pathways that drive cancer cell growth and survival.

Aspect of Activity	Detailed Findings
Biochemical Kinase Profile	• FGFR2 IC₅₀: 1.8 nM [1] [2] [3] • FGFR1 & FGFR3 IC₅₀: 4.5 nM each [1] [2] [3] • Other Kinase Targets (IC₅₀): RET (3 nM), DDR2 (3.6 nM), CSF1R, VEGFR1 (11 nM), KIT (8.2 nM) [4].
Mechanism & Inhibition	• Mode: ATP-competitive, tight-binding inhibitor [1] [3]. • Key Effect: Inhibits FGFR2 auto-phosphorylation and activation [1] [2]. • Downstream Signaling Blockade: Suppresses phosphorylation of FRS2 α , AKT, and ERK proteins [1] [2].
Cellular Anti-Proliferative Activity	• Effect: Potent anti-proliferative activity in cell lines with FGFR dysregulation (fusions, amplifications, mutations) [1] [2] [3]. • Mechanism: Induces G1 cell cycle arrest and subsequent apoptosis, particularly in cells with high FGFR2 protein levels [1] [2].

The following diagram illustrates the FGFR signaling pathway and the points where **Derazantinib** exerts its inhibitory effect.



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Derazantinib inhibits *FGFR* activation and its downstream signaling pathways.

In Vivo Efficacy in Preclinical Models

Derazantinib demonstrated significant tumor growth inhibition in xenograft models derived from *FGFR2*-altered cell lines.

Model Characteristics

Experimental Findings

| **SNU-16 Xenograft Model** (Gastric cancer model with **FGFR2 amplification**) [1] [2] | • **Result:** Oral administration of **derazantinib** led to significant **dose-dependent tumor growth inhibition** [1] [2]. • **Mechanism:** The anti-tumor effect correlated with sustained inhibition of FGFR2 phosphorylation in tumors [1]. || **NCI-H716 Xenograft Model** (Colorectal cancer model with **FGFR2 fusion**) [1] [2] | • **Result:** **Derazantinib** treatment resulted in **significant tumor growth inhibition**, confirming activity against FGFR2 gene fusions [1] [2]. |

Detailed Experimental Methodologies

For researchers seeking to replicate or understand the validity of these preclinical studies, here is a summary of the key experimental protocols.

Experimental Area

Core Protocol Details

| **Biochemical Kinase Assay** | • **Technique:** AlphaScreen technology [1] [3]. • **Procedure:** Recombinant FGFR kinases were incubated with a biotinylated peptide substrate (PYK2) and ATP. ARQ 087 was titrated in DMSO and pre-incubated with the enzyme for 30 minutes before reaction initiation. Detection used Streptavidin Donor and P-TYR-100 Acceptor beads [1] [3]. • **Data Analysis:** IC₅₀ values were determined, and Ki values were calculated using DynaFit software, accounting for tight-binding inhibition [1] [3]. || **Cell Proliferation Assay** | • **Cell Lines:** Included SNU-16 (FGFR2 amp), NCI-H716 (FGFR2 fusion), and others [1] [2]. • **Procedure:** Cells were seeded in 96-well plates, treated with serial dilutions of ARQ 087 starting at 100 μM, and incubated for 72 hours [1] [3]. • **Viability Readout:** Cell viability was assessed using MTS reagent [3]. || **Western Blot Analysis** | • **Purpose:** To analyze inhibition of FGFR signaling pathway components [1] [2]. • **Targets:** Phospho-FGFR2, phospho-FRS2α, phospho-AKT, and phospho-ERK [1] [2]. • **Procedure:** Standard methods using primary antibodies from Cell Signaling Technology and other suppliers [1] [3]. || **In Vivo Xenograft Studies** | • **Models:** Female nude mice implanted with SNU-16 or NCI-H716 cancer cells [1] [2]. • **Dosing:** Once-daily oral administration of **derazantinib** or vehicle control after tumors reached a specified volume [1] [2]. • **Endpoint:** Tumor volume was measured regularly, and inhibition of FGFR2 phosphorylation in tumor lysates was confirmed at study end [1]. |

Translation to Clinical Research

The compelling preclinical data for **derazantinib** provided the foundation for its evaluation in human trials. A phase 1/2 clinical study (NCT01752920) in patients with advanced, FGFR2 fusion-positive intrahepatic cholangiocarcinoma who had progressed on chemotherapy demonstrated an **objective response rate of 20.7%** and a **disease control rate of 82.8%**, confirming the therapeutic potential predicted by the preclinical models [5] [6]. A pivotal phase 2 trial (FIDES-01, NCT03230318) is ongoing [5] [4].

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